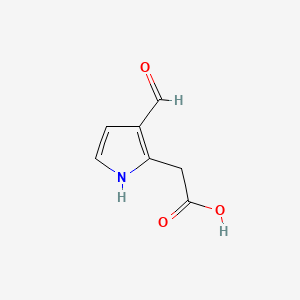

2-(3-formyl-1H-pyrrol-2-yl)acetic acid

Description

Properties

CAS No. |

153602-57-4 |

|---|---|

Molecular Formula |

C7H7NO3 |

Molecular Weight |

153.137 |

IUPAC Name |

2-(3-formyl-1H-pyrrol-2-yl)acetic acid |

InChI |

InChI=1S/C7H7NO3/c9-4-5-1-2-8-6(5)3-7(10)11/h1-2,4,8H,3H2,(H,10,11) |

InChI Key |

XYCTVJPJRBNDNE-UHFFFAOYSA-N |

SMILES |

C1=CNC(=C1C=O)CC(=O)O |

Synonyms |

1H-Pyrrole-2-acetic acid, 3-formyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights structural differences between 2-(3-formyl-1H-pyrrol-2-yl)acetic acid and key analogs:

| Compound Name | Heterocycle | Substituents | Side Chain | Key Structural Differences |

|---|---|---|---|---|

| This compound | Pyrrole | Formyl (C3), acetic acid (C2) | Acetic acid | Reference compound |

| 2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid | Phenyl | Pyrrole (C3), acetic acid | Acetic acid | Pyrrole attached to phenyl ring |

| 2-(pyridin-3-yl)acetic acid | Pyridine | Acetic acid (C3) | Acetic acid | Pyridine ring (6-membered, basic N) |

| 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid | Pyrazole | Amino (C3), phenyl (C5), acetic acid | Acetic acid | Pyrazole ring with amino and phenyl |

| 2-(4-(2,5-dioxo-2H-pyrrol-1-yl)phenyl)acetic acid | Pyrrole | Dioxo (C2, C5), phenyl (C4), acetic acid | Acetic acid | Oxidized pyrrole (dioxo) |

| 3-(2-Formyl-1H-pyrrol-1-yl)propanoic acid | Pyrrole | Formyl (C2) | Propanoic acid | Longer side chain (propanoic vs. acetic) |

Key Observations :

- Electron-Withdrawing Groups : The formyl group in the target compound increases electrophilicity compared to alkyl-substituted analogs like 2-(3-ethylphenyl)acetic acid .

- Heterocycle Type : Pyridine derivatives (e.g., 2-(pyridin-3-yl)acetic acid) exhibit higher basicity due to the nitrogen lone pair, influencing solubility and biological interactions .

- Side Chain Length: Propanoic acid derivatives (e.g., 3-(2-formylpyrrol-1-yl)propanoic acid) may exhibit altered solubility and bioavailability compared to acetic acid analogs .

Key Findings :

- Toxicity Trends : Pyridine derivatives (e.g., 2-(pyridin-3-yl)acetic acid) show higher acute toxicity (Category 4 for oral, dermal, and inhalation routes) compared to pyrrole analogs, likely due to increased bioavailability and interaction with biological targets .

- Hazard Profiles: Substituents influence safety; amino and phenyl groups in pyrazole derivatives correlate with skin/eye irritation risks (H315, H319) , while unsubstituted pyrrole compounds (e.g., indole acetic acid) are often unclassified .

Preparation Methods

Vilsmeier-Haack Formylation of 2-(1H-Pyrrol-2-yl)Acetic Acid

The Vilsmeier-Haack reaction, utilizing dimethylformamide (DMF) and phosphorus oxychloride (POCl3), is a classical method for introducing formyl groups onto aromatic systems. For 2-(1H-pyrrol-2-yl)acetic acid, the acetic acid group’s electron-withdrawing effect directs formylation to the 3-position, though regioselectivity remains sensitive to reaction conditions.

Procedure :

-

Protect the acetic acid as a methyl ester using methanol and catalytic sulfuric acid.

-

React the protected pyrrole (1 equiv) with DMF (1.2 equiv) and POCl3 (1.5 equiv) in anhydrous dichloromethane at 0°C for 2 hours.

-

Quench with ice-water, neutralize with sodium bicarbonate, and extract with ethyl acetate.

-

Deprotect the ester using aqueous NaOH (2 M) at 60°C for 1 hour.

Challenges :

-

Competitive formylation at the 4- or 5-positions due to the pyrrole’s inherent reactivity.

-

Acid-sensitive intermediates necessitate mild deprotection conditions.

Yield : 55–65% after purification via recrystallization (ethanol/water).

Zr-Catalyzed Cyclization of N-Acyl α-Aminoaldehydes

Zirconium-catalyzed reactions, as demonstrated in the synthesis of 1,3-diacylpyrroles, offer a robust pathway for constructing the pyrrole core. Here, N-acyl α-aminoaldehydes serve as precursors, reacting with 1,3-dicarbonyl compounds (e.g., acetoacetic acid) to form the target structure.

Procedure :

-

Synthesize N-Boc-phenylalaninal via DIBAL-H reduction of the corresponding imidazolide.

-

React with acetoacetic acid (1.2 equiv) in the presence of ZrCl4 (10 mol%) in 1,4-dioxane/water (4:1) at 60°C for 12 hours.

-

Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

Key Advantages :

-

High regiocontrol due to Zr’s Lewis acidity, favoring cyclization at the 2- and 3-positions.

-

Compatibility with aqueous conditions enhances scalability.

Yield : 70–80% after column chromatography (silica gel, hexane/ethyl acetate).

TosMIC-Based Synthesis with α,β-Unsaturated Carbonyls

The TosMIC (tosylmethyl isocyanide) method enables pyrrole formation via [3+2] cycloaddition with α,β-unsaturated carbonyl compounds. For 2-(3-formyl-1H-pyrrol-2-yl)acetic acid, acrylic acid derivatives serve as substrates.

Procedure :

-

React TosMIC (1 equiv) with methyl acrylate (1.2 equiv) in methanol at 25°C for 24 hours.

-

Hydrolyze the ester to the carboxylic acid using LiOH in THF/water.

-

Introduce the formyl group via Vilsmeier-Haack reaction (Section 2.1).

Limitations :

Knoevenagel Condensation with 2-Pyrrolones

Adapting methodologies from sunitinib synthesis, 2-pyrrolones undergo Knoevenagel condensation with formylpyrroles to form conjugated systems. For the target compound, this approach involves:

Procedure :

-

Silylate 2-pyrrolone using TMSOTf (1.1 equiv) in acetonitrile at 25°C.

-

Condense with 3-formylpyrrole (1 equiv) in the presence of piperidine (20 mol%) in ethanol at reflux.

-

Desilylate using tetrabutylammonium fluoride (TBAF) in THF.

Optimization :

Comparative Analysis of Methods

Optimization and Challenges

Protecting Group Strategies

Q & A

Q. Basic

- NMR : Analyze the pyrrole ring protons (δ 6.5–7.5 ppm for aromatic protons) and formyl group (δ ~9.5 ppm for aldehyde proton). The acetic acid moiety appears as a singlet near δ 3.7–4.2 ppm (CH₂) and a broad peak for COOH (δ ~12 ppm) .

- MS : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~194.1 g/mol).

- HPLC : Use C18 columns with UV detection (λ = 210–260 nm) to assess purity. Gradient elution (water/acetonitrile with 0.1% TFA) resolves polar impurities .

What strategies address low yields in formylation reactions during synthesis?

Advanced

Low yields often arise from competing side reactions (e.g., over-oxidation or polymerization). Mitigate this by:

- Using anhydrous conditions and inert atmospheres (N₂/Ar) to stabilize reactive intermediates.

- Employing mild formylating agents (e.g., DMF/POCl₃ at 0–5°C) to minimize degradation.

- Monitoring reaction progress via TLC or in-situ IR to terminate reactions at optimal conversion (~80–90%) .

How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?

Advanced

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. Key steps:

- Grow high-quality crystals via slow evaporation (solvent: ethanol/water mixtures).

- Collect data at low temperature (100 K) to reduce thermal motion artifacts.

- Validate the structure using R-factor (<5%) and electron density maps. Compare with DFT-optimized geometries for electronic property insights .

What biological assays are suitable for evaluating its anti-inflammatory potential?

Q. Basic

- In vitro : Test inhibition of COX-1/COX-2 enzymes using fluorometric assays. Compare IC₅₀ values with NSAIDs (e.g., aspirin).

- Cell-based : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (ELISA).

- Control : Use pyrrole-2-carboxylic acid derivatives to assess structural specificity .

How to analyze conflicting data in reported biological activities?

Advanced

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Resolve by:

- Replicating experiments under standardized protocols (e.g., ATCC cell lines, fixed incubation times).

- Performing dose-response curves to confirm EC₅₀/IC₅₀ consistency.

- Cross-validating with molecular docking studies (e.g., AutoDock Vina) to correlate bioactivity with binding affinity to targets like NF-κB .

What computational methods predict its reactivity in nucleophilic substitution reactions?

Q. Advanced

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for substitutions at the pyrrole ring.

- Frontier Molecular Orbital (FMO) Analysis : Identify reactive sites via HOMO/LUMO surfaces. The formyl group’s electron-withdrawing nature enhances electrophilicity at the pyrrole 2-position, directing nucleophilic attacks .

How does the compound’s stability vary under different storage conditions?

Q. Basic

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the formyl group.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the acetic acid moiety.

- Long-term stability : Monitor via periodic HPLC analysis; degradation products include oxidized pyrrole derivatives .

What analytical challenges arise in quantifying trace impurities?

Q. Advanced

- LC-MS/MS : Detect sub-ppm impurities (e.g., residual POCl₃ from synthesis) using MRM transitions.

- NMR spiking : Add authentic standards (e.g., 2-(1H-pyrrol-2-yl)acetic acid) to identify unknown peaks.

- Validation : Follow ICH guidelines for LOD/LOQ (e.g., LOQ <0.1% w/w) .

How can structural analogs guide SAR studies for drug design?

Advanced

Compare with derivatives like 2-(1H-pyrrol-3-yl)acetic acid (reduced electrophilicity) or 3-(pyrrol-3-yl)propanoic acid (increased lipophilicity). Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.